(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate
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Overview
Description
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its methoxy and methyl substitutions on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions. For instance, methoxy groups can be added using methanol in the presence of a strong acid.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the indole nitrogen with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanesulfonate group, yielding the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets. The methoxy and methyl groups on the indole ring can influence its binding affinity to enzymes or receptors. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-indanone: Another methoxy-substituted indole derivative with different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Sulfur Compounds: Compounds containing sulfur, such as methanesulfonates, which have similar chemical properties.
Uniqueness
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
[(2S)-1-(5-methoxy-7-methylindol-1-yl)propan-2-yl] methanesulfonate |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-13(18-3)8-12-5-6-15(14(10)12)9-11(2)19-20(4,16)17/h5-8,11H,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
SKDSYCLKBCFWKX-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N(C=C2)C[C@H](C)OS(=O)(=O)C)OC |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)CC(C)OS(=O)(=O)C)OC |
Origin of Product |
United States |
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